molecular formula C11H8BrNOS B1272942 2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone CAS No. 306935-06-8

2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone

Cat. No. B1272942
M. Wt: 282.16 g/mol
InChI Key: MJDNWZQQRFCXRU-UHFFFAOYSA-N
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Description

The compound "2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone" is a brominated ethanone derivative that incorporates both pyridine and thiophene moieties. While the specific compound is not directly studied in the provided papers, related compounds with bromo, pyridine, and thienyl groups have been synthesized and analyzed, suggesting a potential interest in such structures for various chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of related brominated compounds often involves halogen-exchange reactions, as seen in the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, which yielded high results and demonstrated the effectiveness of the bromo group as a chemical protective group . Additionally, the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone involved magnesium halide exchange and nucleophilic substitution, indicating that similar methodologies could potentially be applied to the synthesis of "2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone" .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of brominated compounds can be investigated using computational methods such as Gaussian09 software, as demonstrated in the study of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone . These methods can provide insights into the geometrical parameters, stability, and charge transfer within the molecule, which are crucial for understanding the behavior and reactivity of the compound.

Chemical Reactions Analysis

Brominated compounds are often used as intermediates in the synthesis of more complex structures. For instance, the regioselective bromination of thieno[2,3-b]pyridine has been achieved, with subsequent cross-coupling reactions proceeding in excellent yields . This suggests that the bromo group in "2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone" could similarly facilitate further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated ethanones can be inferred from related studies. For example, the first hyperpolarizability of brominated compounds can be calculated to assess their potential role in nonlinear optics . Moreover, the molecular electrostatic potential (MEP) analysis can reveal the distribution of charges across the molecule, which is important for predicting reactivity and interaction with other molecules .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of similar brominated pyridinyl compounds has been explored, such as in the study of 1-(6-Bromo-Pyridin-3-yl)-Ethanone, highlighting the use of magnesium halide exchange and nucleophilic substitution in the synthesis process (Zeng-sun Jin, 2015).
  • Another study involved the synthesis of α-Bromo chalcones containing 2-thiene ring, demonstrating the application of bromination and dehydrobromination in producing chalcone derivatives (Yakup Budak & M. Ceylan, 2009).
  • Bromination of di(2-thienyl) compounds has been researched, showing the formation of quaternary salts and azolo[a]pyridinium derivatives, suggesting a pathway for synthesizing complex brominated structures (L. M. Potikha et al., 2010).

Biological and Pharmacological Activities

  • A study on the synthesis of 6-Bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives from a similar brominated compound showed potent immunosuppressive and immunostimulatory activities, indicating potential in immunological research (H. Abdel‐Aziz et al., 2011).

Synthesis of Novel Compounds

  • Research into novel thiazole derivatives from bromo-ethanone compounds showed potential for fungicidal activities, highlighting the role of brominated compounds in the development of new antimicrobial agents (M. S. Bashandy et al., 2008).
  • The synthesis of thieno[2, 3-d]pyrimidines from brominated ethanone derivatives has been explored for their antibacterial properties, contributing to the field of antibacterial drug development (Salahuddin et al., 2009).

Crystal Structure Analysis

  • The study of hydrogen bonding in bromophenyl ethanone derivatives offers insights into molecular interactions and crystal structures, which is crucial for understanding the properties of such compounds (James L. Balderson et al., 2007).

properties

IUPAC Name

2-bromo-1-(5-pyridin-2-ylthiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNOS/c12-7-9(14)11-5-4-10(15-11)8-3-1-2-6-13-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDNWZQQRFCXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(S2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379885
Record name 2-Bromo-1-[5-(pyridin-2-yl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone

CAS RN

306935-06-8
Record name 2-Bromo-1-[5-(2-pyridinyl)-2-thienyl]-1-ethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-[5-(pyridin-2-yl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-(5-pyridin-2-yl-thiophen-2-yl)-ethanone
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